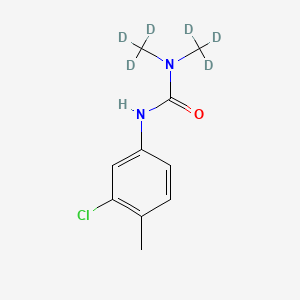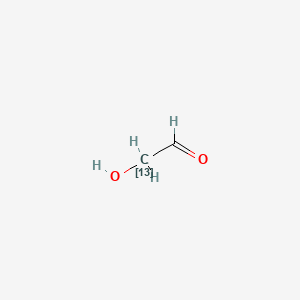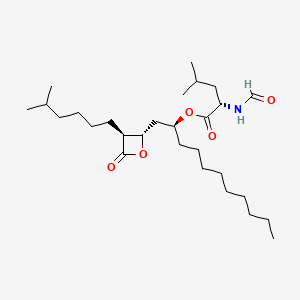
D-Mannose-3-13C
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
D-Mannose-3-13C is a labeled analog of D-Mannose . D-Mannose is a carbohydrate that plays an important role in human metabolism, especially in the glycosylation of specific proteins .
Synthesis Analysis
D-Mannose can be produced from biomass raw materials such as coffee grounds, konjac flour, acai berry, etc . A new method for the synthesis of the title [1-13C]-labeled compounds via the corresponding olefin compounds, which are in turn derived from d-mannitol or l-arabinose by efficient introduction of 13C, by the Wittig reaction using Ph3P13CH3I and n-BuLi, is described .Molecular Structure Analysis
The molecular formula of this compound is C6H12O6 . It has a molecular weight of 181.15 g/mol . The IUPAC name is (2 S ,3 R ,4 R ,5 R )-2,3,4,5,6-pentahydroxy (3 13 C)hexanal .Chemical Reactions Analysis
D-Mannose is a structural component in N-linked glycoproteins from viruses and mammals as well as in polysaccharides from fungi and bacteria . It is the C-2 epimer of glucose and a component of a variety of polysaccharides in plants .Physical And Chemical Properties Analysis
This compound has a topological polar surface area of 118 Ų . It has a hydrogen bond donor count of 5 and a hydrogen bond acceptor count of 6 . It has a rotatable bond count of 5 .Scientific Research Applications
Mannosylation and Immune Response
Proteins are frequently modified by mannose-rich glycans, which play pivotal roles in maintaining cellular integrity and mediating immune responses. Mannosylation, the process of adding mannose to proteins, is critical for the formation of glycoepitopes involved in immune system interactions. This process influences the recognition by mannose-binding lectins and C-type lectin receptors, which are integral to initiating immune responses during infection and inflammation. Advances in understanding mannosylation can lead to novel therapeutic strategies for immunological disorders and infectious diseases (Loke et al., 2016).
Mannose-Targeted Drug Delivery Systems
The specific targeting of mannose receptors, which are abundantly expressed on immune cells, is a promising approach for enhancing the efficacy of vaccines and chemotherapy. Mannose-targeted systems, including conjugates and mannosylated carriers, have shown potential in delivering drugs and antigens directly to macrophages and other antigen-presenting cells. This strategy could significantly improve therapeutic outcomes for diseases localized in immune cells, including cancer (Irache et al., 2008).
Mannose in Cancer and Inflammation Therapy
Recent studies have uncovered the therapeutic potential of mannose in suppressing tumor growth and inflammation. Unlike glucose and fructose, mannose does not promote glycolysis in mammalian cells, which makes it an effective agent in cancer therapy by limiting energy supply to tumor cells. Additionally, mannose has been found to enhance immune tolerance and suppress inflammatory diseases, offering a novel approach for treating various conditions, including autoimmune and allergic diseases (Nan et al., 2022).
Engineering of Mannose-Based Materials
Mannose and its derivatives are also investigated for their roles in the engineering of biopolymers and materials. For example, guar gum, a polysaccharide containing mannose, has been explored for its thickening, stabilizing, and gelling properties across various industries. Understanding the structural and functional properties of mannose-containing materials can lead to innovative applications in food science, biotechnology, and pharmaceuticals (Thombare et al., 2016).
Mechanism of Action
Target of Action
D-Mannose-13C-2, also known as D-Mannose-3-13C or (2S,3R,4R,5R)-2,3,4,5,6-pentahydroxy(313C)hexanal, is a carbohydrate that plays an important role in human metabolism . The primary targets of D-Mannose-13C-2 are specific proteins that undergo glycosylation, a process where a carbohydrate like D-Mannose-13C-2 is covalently attached .
Mode of Action
D-Mannose-13C-2 interacts with its targets through the process of glycosylation . This interaction results in changes to the structure and function of the target proteins, affecting their stability, activity, and cellular localization .
Biochemical Pathways
D-Mannose-13C-2 is involved in several biochemical pathways, particularly those related to amino acids and short-chain fatty acid metabolism . It is also a key player in the glycosylation of specific proteins, which can have downstream effects on various cellular processes .
Pharmacokinetics
The pharmacokinetics of D-Mannose-13C-2 involves its absorption, distribution, metabolism, and excretion (ADME). This characteristic can affect the bioavailability of D-Mannose-13C-2, as it competes with glucose for the same transporter and hexokinase .
Result of Action
The molecular and cellular effects of D-Mannose-13C-2’s action are largely dependent on its role in glycosylation. By interacting with specific proteins, D-Mannose-13C-2 can influence various cellular processes, including protein function and cellular signaling .
Action Environment
The action, efficacy, and stability of D-Mannose-13C-2 can be influenced by various environmental factors. For instance, the presence of other carbohydrates like glucose can affect the absorption of D-Mannose-13C-2 due to competition for the same transporters . Additionally, factors such as pH and temperature can potentially impact the stability of D-Mannose-13C-2 .
Safety and Hazards
Future Directions
Biochemical Analysis
Biochemical Properties
This compound interacts with several enzymes and proteins, including phosphomannose isomerase, which converts D-Mannose-6-phosphate to D-Fructose-6-phosphate, and dolichyl-phosphate-mannose synthase, which catalyzes the transfer of mannose from GDP-mannose to dolichyl-phosphate, forming dolichyl-phosphate-mannose. These interactions are vital for the synthesis of glycoproteins and glycolipids, impacting various cellular processes .
Cellular Effects
D-Mannose-13C-2 influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been shown to modulate immune responses by affecting the glycosylation of immune cell receptors, thereby altering their activity and interactions with other cells. Additionally, D-Mannose-13C-2 can impact cell signaling pathways by modifying the glycosylation status of signaling proteins, leading to changes in their activity and downstream effects .
In terms of gene expression, D-Mannose-13C-2 can influence the expression of genes involved in glycosylation and metabolism. This compound has been shown to affect the transcription of genes encoding glycosyltransferases and other enzymes involved in glycan synthesis, thereby modulating the overall glycosylation profile of cells .
Molecular Mechanism
At the molecular level, D-Mannose-13C-2 exerts its effects through various binding interactions with biomolecules. It binds to enzymes such as phosphomannose isomerase and dolichyl-phosphate-mannose synthase, facilitating the conversion of mannose to other sugar intermediates and the synthesis of glycoproteins and glycolipids. These interactions are essential for maintaining proper cellular function and homeostasis .
D-Mannose-13C-2 can also modulate enzyme activity by acting as a substrate or inhibitor. For example, it can inhibit the activity of certain glycosidases, enzymes that break down glycans, thereby affecting the turnover and remodeling of glycoproteins and glycolipids.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of D-Mannose-13C-2 can change over time due to its stability and degradation. Studies have shown that D-Mannose-13C-2 is relatively stable under physiological conditions, allowing for long-term experiments and analyses. Prolonged exposure to high temperatures or acidic conditions can lead to its degradation, affecting its efficacy and reliability in experiments .
Long-term studies have demonstrated that D-Mannose-13C-2 can have sustained effects on cellular function, particularly in terms of glycosylation and metabolism. These effects can be observed in both in vitro and in vivo settings, providing valuable insights into the role of mannose in cellular processes .
properties
IUPAC Name |
(2S,3S,4R,5R)-2,3,4,5,6-pentahydroxy(313C)hexanal |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12O6/c7-1-3(9)5(11)6(12)4(10)2-8/h1,3-6,8-12H,2H2/t3-,4-,5-,6-/m1/s1/i5+1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GZCGUPFRVQAUEE-UDMYWQARSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(C(C(C=O)O)O)O)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C([C@H]([C@H]([13C@@H]([C@@H](C=O)O)O)O)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12O6 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.15 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[1-13C]Glycolaldehyde](/img/structure/B583812.png)


![1H,5H-Cyclopenta[f]pyrido[1,2-c][1,3]oxazepine,decahydro-,(3a-alpha-,10a-alpha-,11a-bta-)-(9CI)](/img/no-structure.png)

![[1,2-13C2]Glycolaldehyde](/img/structure/B583821.png)

